REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:6]([C:7]([O:9]C)=[O:8])[C:5]([OH:12])=[CH:4][CH:3]=1.[OH-].[Na+].S(OC)(O[CH3:19])(=O)=O>CC(C)=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:12][CH3:19])=[C:6]([CH:11]=1)[C:7]([OH:9])=[O:8] |f:1.2|
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(C(=O)OC)=C1)O
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Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
13.86 g
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Type
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reactant
|
Smiles
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S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6.93 g
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Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
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Name
|
|
Quantity
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110 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Type
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CUSTOM
|
Details
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The mixture was stirred for 10 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 45 minutes
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Duration
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45 min
|
Type
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TEMPERATURE
|
Details
|
The product was then cooled
|
Type
|
CUSTOM
|
Details
|
the acetone evaporated off
|
Type
|
EXTRACTION
|
Details
|
The ether was extracted with dilute sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
evaporated off
|
Type
|
TEMPERATURE
|
Details
|
the residue heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour with 10 aqueous sodium hydroxide (100 ml.)
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The product was cooled
|
Type
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FILTRATION
|
Details
|
The precipitate acid was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol-water
|
Type
|
CUSTOM
|
Details
|
to give 8 g
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC(=C(C(=O)O)C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |